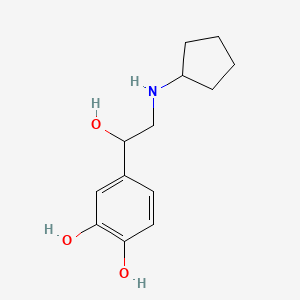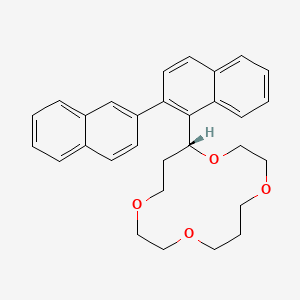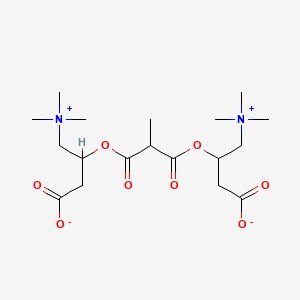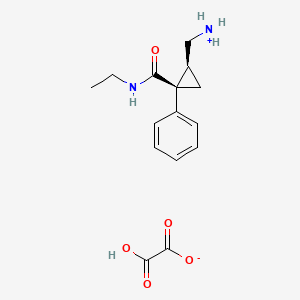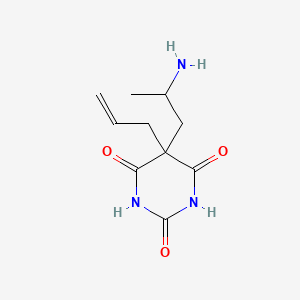
Barbituric acid, 5-allyl-5-(2-aminopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, which includes an allyl group and an aminopropyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-allyl-5-(2-aminopropyl)-, typically involves the reaction of barbituric acid with allyl bromide and 2-aminopropyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the allyl or aminopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and sedative properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of barbituric acid, 5-allyl-5-(2-aminopropyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Known for its use as a sedative and hypnotic.
Thiopental: Used as an anesthetic agent.
Uniqueness
The uniqueness of barbituric acid, 5-allyl-5-(2-aminopropyl)-, lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other barbituric acid derivatives.
List of Similar Compounds
- Phenobarbital
- Secobarbital
- Thiopental
- Talbutal
This detailed article provides a comprehensive overview of barbituric acid, 5-allyl-5-(2-aminopropyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
14321-29-0 |
|---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
5-(2-aminopropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15N3O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3,6H,1,4-5,11H2,2H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
FJHYSMADJBFFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


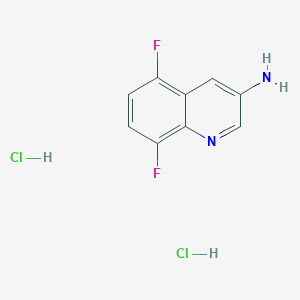
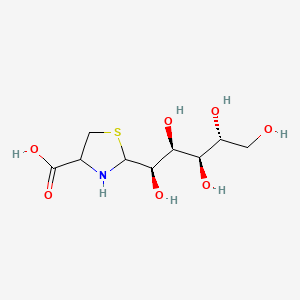
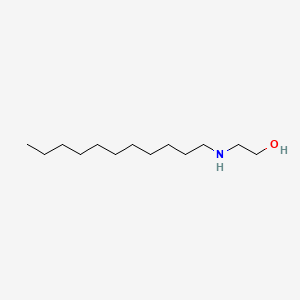

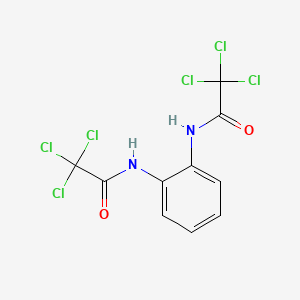


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)


